2-Amino-5-(3-quinolinyl)benzoic acid
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Overview
Description
2-Amino-5-(3-quinolinyl)benzoic acid is an organic compound with the molecular formula C16H12N2O2 This compound features a benzoic acid core substituted with an amino group at the second position and a quinoline moiety at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 2-amino benzoic acid and 3-bromoquinoline.
Reaction Conditions: A common synthetic route involves a Suzuki coupling reaction. The 2-amino benzoic acid is first converted to its boronic acid derivative. This derivative is then coupled with 3-bromoquinoline in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like K2CO3 in an organic solvent like DMF (dimethylformamide).
Purification: The product is usually purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for 2-Amino-5-(3-quinolinyl)benzoic acid are not widely documented, large-scale synthesis would likely follow similar routes with optimizations for yield and purity. This could involve continuous flow reactors for the coupling reactions and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Reduction: Reduction of the quinoline moiety can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The amino group can participate in electroph
Properties
CAS No. |
893738-39-1 |
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Molecular Formula |
C16H12N2O2 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
2-amino-5-quinolin-3-ylbenzoic acid |
InChI |
InChI=1S/C16H12N2O2/c17-14-6-5-10(8-13(14)16(19)20)12-7-11-3-1-2-4-15(11)18-9-12/h1-9H,17H2,(H,19,20) |
InChI Key |
ZEICRMHYEJFHIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=CC(=C(C=C3)N)C(=O)O |
Origin of Product |
United States |
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